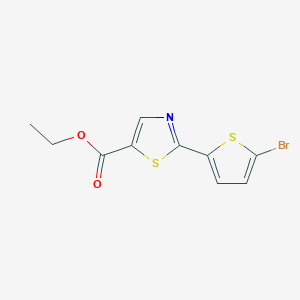
Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate is a chemical compound characterized by its bromothiophene and thiazole functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromothiophene-2-carboxylate and thiazole derivatives.
Reaction Conditions: The reaction involves a nucleophilic substitution followed by esterification. Common solvents include dichloromethane or toluene, and the reaction is often carried out under reflux conditions.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Thiols or amines.
Substitution Products: Various substituted thiazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.
Comparison with Similar Compounds
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate: Similar structure but lacks the thiazole ring.
Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate: Contains a difluoro group instead of the thiazole ring.
Uniqueness: Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate is unique due to its combination of bromothiophene and thiazole rings, which imparts distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H8BrNO2S2 |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H8BrNO2S2/c1-2-14-10(13)7-5-12-9(16-7)6-3-4-8(11)15-6/h3-5H,2H2,1H3 |
InChI Key |
CZUXMROHVGAYGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















